molecular formula C6H12ClNO B8234168 2-Oxa-5-azaspiro[3.4]octane hydrochloride

2-Oxa-5-azaspiro[3.4]octane hydrochloride

Cat. No.: B8234168
M. Wt: 149.62 g/mol
InChI Key: GKCBIVRSNQWASE-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[3.4]octane hydrochloride is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of both oxygen and nitrogen atoms within its ring system, making it an interesting subject for chemical research. This compound is often used in the synthesis of various pharmaceuticals and organic materials due to its versatile chemical properties.

Chemical Reactions Analysis

2-Oxa-5-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Oxa-5-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxa-5-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Oxa-5-azaspiro[3.4]octane hydrochloride can be compared with other similar compounds, such as:

  • 2-Oxa-6-azaspiro[3.5]nonane oxalate
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester

These compounds share similar spiro structures but differ in the size of their ring systems and the presence of additional functional groups . The uniqueness of this compound lies in its specific ring size and the combination of oxygen and nitrogen atoms within the ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-oxa-5-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6(7-3-1)4-8-5-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCBIVRSNQWASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azaspiro[3.4]octane hydrochloride
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Reactant of Route 6
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